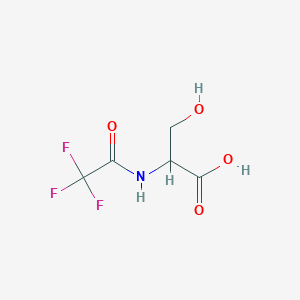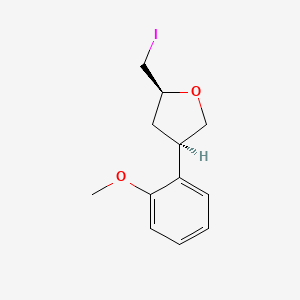
(2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane is a chiral compound with a unique structure that includes an iodomethyl group and a methoxyphenyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and (S)-glycidol.
Formation of Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often catalyzed by a Lewis acid.
Introduction of Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, using reagents such as iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones.
Reduction Reactions: The oxolane ring can be reduced under specific conditions to form diols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the iodomethyl group.
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of diols and other reduced products.
科学的研究の応用
(2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking.
類似化合物との比較
Similar Compounds
(2S,4R)-2-(Bromomethyl)-4-(2-methoxyphenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,4R)-2-(Chloromethyl)-4-(2-methoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,4R)-2-(Hydroxymethyl)-4-(2-methoxyphenyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The presence of the iodomethyl group in (2S,4R)-2-(Iodomethyl)-4-(2-methoxyphenyl)oxolane makes it more reactive in substitution reactions compared to its bromo, chloro, and hydroxy analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic synthesis.
特性
分子式 |
C12H15IO2 |
|---|---|
分子量 |
318.15 g/mol |
IUPAC名 |
(2S,4R)-2-(iodomethyl)-4-(2-methoxyphenyl)oxolane |
InChI |
InChI=1S/C12H15IO2/c1-14-12-5-3-2-4-11(12)9-6-10(7-13)15-8-9/h2-5,9-10H,6-8H2,1H3/t9-,10-/m0/s1 |
InChIキー |
HOSPOBRFNONRDW-UWVGGRQHSA-N |
異性体SMILES |
COC1=CC=CC=C1[C@H]2C[C@H](OC2)CI |
正規SMILES |
COC1=CC=CC=C1C2CC(OC2)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)

![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)


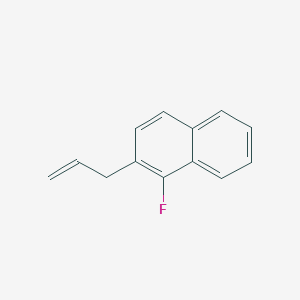

![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
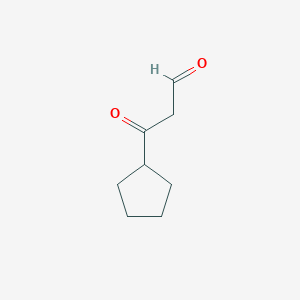
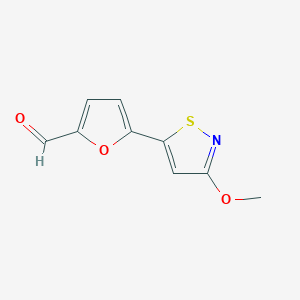
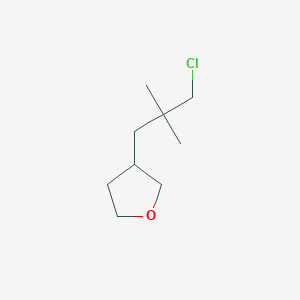

![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)
